CID 75098563

Description

CID 75098563 is a compound identified through gas chromatography-mass spectrometry (GC-MS) analysis in the context of essential oil research. Its chemical structure (Figure 1A) and mass spectral data (Figure 1D) suggest it belongs to a class of oxygenated terpenoids or related natural products . The compound was isolated from vacuum-distilled fractions of CIEO (an essential oil abbreviated in the source material), with its relative abundance quantified across distillation phases (Figure 1C). Analytical characterization includes a molecular ion peak and fragmentation patterns consistent with terpenoid derivatives, though its exact biological role or industrial application remains unspecified in the available evidence .

Properties

Molecular Formula |

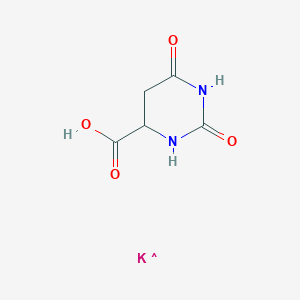

C5H6KN2O4 |

|---|---|

Molecular Weight |

197.21 g/mol |

InChI |

InChI=1S/C5H6N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11); |

InChI Key |

OTBUVFYFISYPGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O.[K] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID755673 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific phenylacetic acid derivatives with Vilsmeier reagents, followed by quenching with aqueous solutions to obtain the desired intermediate . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

CID755673 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

Substitution: It can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID755673 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of PKD enzymes and their role in various biochemical pathways.

Industry: CID755673 is used in the development of new therapeutic agents targeting PKD-related pathways.

Mechanism of Action

CID755673 exerts its effects by selectively inhibiting PKD enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway, which plays a crucial role in maintaining the undifferentiated state of embryonic stem cells. The molecular targets of CID755673 include PKD1, PKD2, and PKD3, and its action involves increasing the level of AKT phosphorylation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 75098563, two structurally and functionally analogous compounds are selected based on shared analytical and spectral characteristics:

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Contrasts

This compound vs. Oscillatoxin D Structural Differences: this compound lacks the macrocyclic lactone ring system present in oscillatoxin derivatives, instead featuring a simpler terpenoid backbone with oxygenated groups . Functional Implications: While oscillatoxin D exhibits cytotoxicity in marine organisms, this compound’s bioactivity is uncharacterized, suggesting divergent applications (e.g., fragrance vs. pharmaceuticals) .

This compound vs. 30-Methyl-Oscillatoxin D

- Methylation Impact : The addition of a methyl group in 30-methyl-oscillatoxin D enhances its lipophilicity and bioactivity compared to oscillatoxin D. In contrast, this compound’s hydroxyl/carbonyl groups may confer higher polarity, influencing its volatility and suitability for GC-MS analysis .

- Analytical Workflow : this compound was analyzed via GC-MS due to its volatility, whereas oscillatoxins require LC-MS/MS for characterization, reflecting differences in thermal stability and molecular weight .

Research Findings

- This compound’s Distillation Profile : Its concentration peaks in mid-range vacuum distillation fractions (Figure 1C), indicating moderate volatility compared to lighter or heavier compounds in CIEO .

- Spectral Signatures : The mass spectrum of this compound shows fragment ions at m/z 205 and 177, corresponding to successive loss of CO and CH3 groups—a pattern distinct from oscillatoxins, which fragment via lactone ring cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.